2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact structure of this compound could not be found in the available resources.Physical and Chemical Properties Analysis
The compound has a molecular weight of 382.42 and a logP value of 2.9602 . The logP value indicates the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, which allows it to diffuse easily into the cells .Mechanism of Action
Target of Action
AKOS024626801, also known as F2094-0555 or 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide, is primarily a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of various metabolites across the mitochondrial outer membrane .
Mode of Action
As a VDAC inhibitor, AKOS024626801 reduces channel conductance . It inhibits selenium-induced VDAC oligomerization, which is a process that can lead to the formation of pores in the mitochondrial membrane . This inhibition can prevent the release of cytochrome C from mitochondria, a key step in the initiation of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by AKOS024626801 is the regulation of apoptosis, or programmed cell death . By inhibiting VDAC oligomerization and the subsequent release of cytochrome C, AKOS024626801 can prevent the activation of downstream apoptotic pathways .
Result of Action
The molecular and cellular effects of AKOS024626801’s action primarily involve the prevention of apoptosis . In HEK-293 cells, for example, AKOS024626801 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . It also prevents glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells .
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-4-26-15-11(2)8-20-16-14(15)17(24)22(18(25)21(16)3)10-13(23)19-9-12-6-5-7-27-12/h5-8H,4,9-10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRCQYSBFOWXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.